2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine

Catalog No.
S793952
CAS No.
1134-04-9
M.F
C6Cl7N
M. Wt
334.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine

CAS Number

1134-04-9

Product Name

2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine

IUPAC Name

2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine

Molecular Formula

C6Cl7N

Molecular Weight

334.2 g/mol

InChI

InChI=1S/C6Cl7N/c7-1-2(8)4(6(11,12)13)14-5(10)3(1)9

InChI Key

YMBFWRZKTZICHS-UHFFFAOYSA-N

SMILES

C1(=C(C(=NC(=C1Cl)Cl)C(Cl)(Cl)Cl)Cl)Cl

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)C(Cl)(Cl)Cl)Cl)Cl

2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine is a synthetic organic compound with the molecular formula C6Cl7NC_6Cl_7N and a molecular weight of 334.24 g/mol. It appears as a white crystalline solid that is highly soluble in organic solvents. The compound features a pyridine ring substituted with four chlorine atoms and a trichloromethyl group, making it a member of the polyhalopyridine class of compounds. Its structure is characterized by significant electronegativity due to the presence of multiple chlorine atoms, which influences its chemical reactivity and biological activity .

Heptachloropicoline itself doesn't have a known biological mechanism of action. As mentioned earlier, its primary use is as a reference standard.

Due to the presence of chlorine atoms, heptachloropicoline is likely to be an irritant and should be handled with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood. Information on specific toxicity data is limited, but it's advisable to handle it with caution and assume similar hazards to other chlorinated compounds [].

Typical of halogenated compounds:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under certain conditions, leading to the formation of new derivatives.
  • Reduction Reactions: The compound can be reduced to form less halogenated pyridines or other nitrogen-containing compounds.
  • Electrophilic Aromatic Substitution: The pyridine ring can participate in electrophilic substitution reactions, although the presence of multiple electron-withdrawing chlorine groups may deactivate the ring towards such reactions.

Research indicates that 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine exhibits notable biological activity. It has been studied for its potential as an herbicide and pesticide due to its ability to disrupt biological processes in plants and insects. Additionally, it may possess antimicrobial properties, making it relevant in agricultural and pharmaceutical applications .

Synthesis of 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine typically involves:

  • Chlorination of Pyridine Derivatives: Starting from pyridine or substituted pyridines, chlorination can be achieved using chlorine gas or chlorinating agents under controlled conditions.
  • Trichloromethylation: The introduction of the trichloromethyl group can be accomplished through reactions involving trichloromethylating agents such as trichloroacetic acid or chloral in the presence of bases.

These methods allow for the selective introduction of halogen substituents on the pyridine ring .

The primary applications of 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine include:

  • Agricultural Chemicals: Used as a herbicide and pesticide due to its biological activity against pests and weeds.
  • Research: Employed in various scientific studies related to organic synthesis and biological assays.
  • Industrial Uses: Utilized in the production of other chemical compounds and as an intermediate in synthetic chemistry .

Studies on the interactions of 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine with biological systems have revealed its potential toxicity to non-target organisms. Its high reactivity due to multiple halogen substituents raises concerns about environmental persistence and bioaccumulation. Interaction studies often focus on its effects on enzyme systems and cellular processes in both plants and animals .

Several compounds share structural similarities with 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
2,3-Dichloro-5-trichloromethylpyridineC6Cl5NFewer chlorine substitutions; lower toxicity
2-Chloro-3,4-dimethylpyridineC7H8ClNMethyl groups instead of chlorines; less reactive
2-Hydroxy-3-chloropyridineC5H4ClNHydroxy group introduces different reactivity

Uniqueness: The unique feature of 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine lies in its extensive chlorination pattern combined with the trichloromethyl group. This specific arrangement enhances its biological activity compared to other similar compounds while also increasing its environmental persistence due to reduced reactivity .

XLogP3

5.4

Other CAS

1134-04-9

Wikipedia

2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine

General Manufacturing Information

Pyridine, 2,3,4,5-tetrachloro-6-(trichloromethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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